molecular formula C24H21N3OS B3313247 N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}naphthalene-1-carboxamide CAS No. 946352-80-3

N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}naphthalene-1-carboxamide

Cat. No.: B3313247
CAS No.: 946352-80-3
M. Wt: 399.5 g/mol
InChI Key: QVYNHAKAMZUNAK-UHFFFAOYSA-N
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Description

“N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}naphthalene-1-carboxamide” is a complex organic compound that features a combination of imidazole, thiazole, and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}naphthalene-1-carboxamide” likely involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the imidazole-thiazole core: This might involve the cyclization of a precursor containing both imidazole and thiazole functionalities.

    Attachment of the 4-methylphenyl group: This could be achieved through a Friedel-Crafts alkylation or acylation reaction.

    Coupling with naphthalene-1-carboxamide: The final step might involve a coupling reaction, such as a peptide coupling or a similar amide bond formation.

Industrial Production Methods

Industrial production would likely scale up these reactions, optimizing for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole or naphthalene moieties.

    Reduction: Reduction reactions could target the imidazole or thiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Biological Probes: It might be used as a probe to study biological pathways.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Manufacturing: Potential use in the production of specialized polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxamide derivatives: Compounds with similar naphthalene structures.

    Imidazole-thiazole compounds: Other compounds featuring the imidazole-thiazole core.

Uniqueness

The unique combination of the imidazole, thiazole, and naphthalene moieties in “N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}naphthalene-1-carboxamide” might confer unique properties, such as enhanced binding affinity in biological systems or specific electronic properties in materials science applications.

Properties

IUPAC Name

N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c1-16-9-11-18(12-10-16)22-21(27-13-14-29-24(27)26-22)15-25-23(28)20-8-4-6-17-5-2-3-7-19(17)20/h2-12H,13-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYNHAKAMZUNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}naphthalene-1-carboxamide
Reactant of Route 2
N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}naphthalene-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}naphthalene-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}naphthalene-1-carboxamide
Reactant of Route 5
N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}naphthalene-1-carboxamide
Reactant of Route 6
N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}naphthalene-1-carboxamide

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